5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a methoxymethyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1,2-dihydropyridin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxymethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and affect gene expression. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methylquinolin-1-ium iodide: This compound shares a similar amino group and heterocyclic structure but differs in its overall molecular framework.
5-Amino-1-nitriminotetrazole: Another compound with an amino group, known for its energetic properties and applications in materials science.
Uniqueness
5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-amino-1-(methoxymethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-6-3-8(11)10(5-12-2)4-7(6)9/h3-4H,5,9H2,1-2H3 |
InChI Key |
XKJMHBQSUVZHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)COC |
Origin of Product |
United States |
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